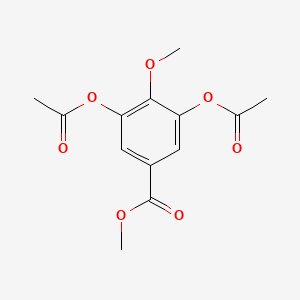Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester
CAS No.: 13089-97-9
Cat. No.: VC18906470
Molecular Formula: C13H14O7
Molecular Weight: 282.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13089-97-9 |
|---|---|
| Molecular Formula | C13H14O7 |
| Molecular Weight | 282.25 g/mol |
| IUPAC Name | methyl 3,5-diacetyloxy-4-methoxybenzoate |
| Standard InChI | InChI=1S/C13H14O7/c1-7(14)19-10-5-9(13(16)18-4)6-11(12(10)17-3)20-8(2)15/h5-6H,1-4H3 |
| Standard InChI Key | MVCZQEYADKZPAR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1=CC(=CC(=C1OC)OC(=O)C)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is methyl 3,5-diacetyloxy-4-methoxybenzoate, reflecting its esterified carboxyl group at position 1 and acetyloxy/methoxy substituents at positions 3, 4, and 5 . Its molecular formula is C₁₃H₁₄O₇, with a molecular weight of 282.25 g/mol . The structure is further defined by the SMILES notation CC(=O)OC1=CC(=CC(=C1OC)OC(=O)C)C(=O)OC and the InChI key MVCZQEYADKZPAR-UHFFFAOYSA-N, which encode its atomic connectivity and stereochemical features .
Table 1: Key Identifiers and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 13089-97-9 | |
| Molecular Formula | C₁₃H₁₄O₇ | |
| Exact Mass | 282.07395278 g/mol | |
| Topological Polar Surface Area | 88.10 Ų | |
| XLogP | 1.20 |
Taxonomic Classification
Classified under benzenoids, this compound belongs to the subclass of hydroxybenzoic acid derivatives, specifically gallic acid derivatives, due to its poly-substituted aromatic ring . Its structural similarity to gallic acid—a natural antioxidant—suggests potential bioactivity, though this remains understudied .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of methyl 3,5-diacetyloxy-4-methoxybenzoate typically involves multi-step esterification and protection-deprotection strategies. A general procedure, as described in hydroxamate synthesis literature, involves:
-
Methyl ester formation: Reacting hydroxybenzoic acids with methanol and sulfuric acid under reflux .
-
Acetylation: Introducing acetyl groups to hydroxyl moieties using acetic anhydride or acetyl chloride in the presence of a base .
-
Purification: Isolation via solvent extraction (e.g., ethyl acetate) and washing with NaHCO₃ to remove acidic byproducts .
For example, methyl 4-hydroxy-3,5-dimethoxybenzoate (a precursor) is synthesized by refluxing 4-hydroxy-3,5-dimethoxybenzoic acid in methanol with H₂SO₄, achieving yields >80% . Subsequent acetylation yields the target compound.
Reactivity and Stability
The compound’s rotatable bonds (4) and low topological polar surface area (88.10 Ų) suggest moderate flexibility and membrane permeability . Its stability in aqueous environments is pH-dependent: under alkaline conditions (pH 11), acetyloxy groups may hydrolyze, reverting to hydroxylated derivatives .
Physicochemical Properties
Solubility and Partitioning
With an XLogP of 1.20 and atomic LogP of 1.33, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like ethyl acetate or dichloromethane . Its hydrogen bond acceptor count (7) and absence of hydrogen bond donors predict limited aqueous solubility, aligning with its 92.92% likelihood of being a P-glycoprotein substrate .
Table 2: Key Physicochemical Parameters
Pharmacokinetic and Toxicity Profiles
ADMET Properties
Computational predictions using admetSAR 2.0 highlight the compound’s favorable pharmacokinetics:
Table 3: ADMET Predictions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume